molecular formula C15H16Cl2N2O2 B11177437 3-(2,6-dichlorophenyl)-N,N-diethyl-5-methyl-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-N,N-diethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11177437
M. Wt: 327.2 g/mol
InChI Key: LPJDNHMZVWSQTN-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-N,N-diethyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a dichlorophenyl group, an oxazole ring, and a carboxamide functional group, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-N,N-diethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a dichlorobenzene derivative reacts with the oxazole intermediate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the oxazole derivative with diethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-N,N-diethyl-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-N,N-diethyl-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2,6-dichlorophenyl)-N,N-diethyl-5-methyl-1,2-oxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dichlorophenyl)-N,N-diethyl-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H16Cl2N2O2

Molecular Weight

327.2 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-N,N-diethyl-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C15H16Cl2N2O2/c1-4-19(5-2)15(20)12-9(3)21-18-14(12)13-10(16)7-6-8-11(13)17/h6-8H,4-5H2,1-3H3

InChI Key

LPJDNHMZVWSQTN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C

Origin of Product

United States

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